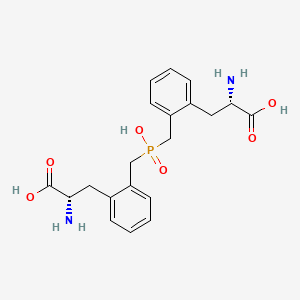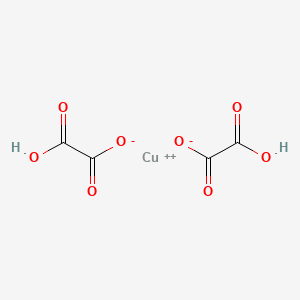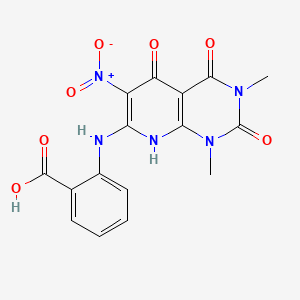
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a morpholinoethylamino group, a methyl group, a phenyl group, and an N-oxide functional group attached to the pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide typically involves a multi-step process:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Attachment of the Morpholinoethylamino Group: The morpholinoethylamino group can be introduced through a nucleophilic substitution reaction using 2-chloroethylmorpholine and a suitable base, such as potassium carbonate.
Oxidation to Form the N-oxide: The final step involves the oxidation of the pyridazine nitrogen to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction of the N-oxide group can revert it to the parent pyridazine compound.
Substitution: The morpholinoethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Higher oxidized pyridazine derivatives.
Reduction: 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学研究应用
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or catalytic properties.
Biological Research: It serves as a tool compound to study the biological pathways and molecular targets it interacts with.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The morpholinoethylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
3-(2-Dimethylaminoethylamino)-4-methyl-6-phenylpyridazine N-oxide: Similar structure but with a dimethylamino group instead of a morpholino group.
3-(2-Piperidinoethylamino)-4-methyl-6-phenylpyridazine N-oxide: Similar structure but with a piperidino group instead of a morpholino group.
3-(2-Pyrrolidinoethylamino)-4-methyl-6-phenylpyridazine N-oxide: Similar structure but with a pyrrolidino group instead of a morpholino group.
Uniqueness
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide is unique due to the presence of the morpholinoethylamino group, which may confer distinct physicochemical properties, such as solubility and stability, as well as unique biological activity compared to its analogs.
属性
CAS 编号 |
82239-53-0 |
|---|---|
分子式 |
C17H22N4O2 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
4-methyl-N-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C17H22N4O2/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21(22)9-11-23-12-10-21/h2-6,13H,7-12H2,1H3,(H,18,20) |
InChI 键 |
VVOSLVILPVVRLB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN=C1NCC[N+]2(CCOCC2)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)













